

# An In-depth Technical Guide to 2,2-difluoropent-4-enoic acid

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## Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

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## Introduction

**2,2-Difluoropent-4-enoic acid** is a fluorinated carboxylic acid of interest in synthetic organic chemistry and drug development. The presence of the gem-difluoro group at the  $\alpha$ -position significantly influences the compound's chemical and physical properties, including its acidity and reactivity. This guide provides a comprehensive overview of its known synonyms, chemical properties, a detailed experimental protocol for a key synthetic application, and its potential role as an inhibitor of fatty acid oxidation, a pathway of significant interest in metabolic diseases and oncology.

## Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. **2,2-Difluoropent-4-enoic acid** is known by several synonyms, which are listed in the table below along with its key identifiers.

| Identifier Type   | Value                                  |
|-------------------|--|
| IUPAC Name        | 2,2-difluoropent-4-enoic acid          |
| Synonyms          | 2,2-difluoro-4-pentenoic acid, F2-4-PA |
| CAS Number        | 55039-89-9                             |
| Molecular Formula | C5H6F2O2[1]                            |
| Molecular Weight  | 136.10 g/mol [1]                       |
| InChI Key         | LHOKYUDUAYXFGF-UHFFFAOYSA-N[1]         |
| SMILES            | C=CCC(C(=O)O)(F)F[1]                   |

## Physicochemical and Spectroscopic Data

A comprehensive dataset of the physicochemical and spectroscopic properties of **2,2-difluoropent-4-enoic acid** is essential for its characterization and use in experimental settings. While a complete set of experimentally derived spectroscopic data is not readily available in the public domain, this section provides key computed properties and predictions for its spectral characteristics.

### Physicochemical Properties

| Property                       | Value                            |
|--------------------------------|----------------------------------|
| Physical Form                  | Liquid                           |
| Purity                         | Typically available at 95-97%[2] |
| XLogP3-AA                      | 1.6[1]                           |
| Topological Polar Surface Area | 37.3 Å²[1]                       |
| Hydrogen Bond Donor Count      | 1[1]                             |
| Hydrogen Bond Acceptor Count   | 2                                |

### Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of **2,2-difluoropent-4-enoic acid** is expected to show characteristic absorption bands for its functional groups. A very broad O-H stretching band is anticipated in the region of 3300-2500  $\text{cm}^{-1}$  due to the carboxylic acid dimer. A strong C=O stretching vibration should appear around 1710  $\text{cm}^{-1}$ . The C-F stretching vibrations will likely produce strong bands in the 1300-1100  $\text{cm}^{-1}$  region. Additionally, a C=C stretching vibration for the terminal alkene is expected around 1645  $\text{cm}^{-1}$ , and the =C-H stretching should be visible just above 3000  $\text{cm}^{-1}$ .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals for the vinyl protons ( $\text{CH}=\text{CH}_2$ ) in the range of 5.0-6.0 ppm, with characteristic splitting patterns. The allylic protons ( $-\text{CH}_2-$ ) adjacent to the double bond would likely appear as a multiplet around 2.5-2.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is concentration and solvent dependent.
- $^{13}\text{C}$  NMR: The carbon spectrum would show a signal for the carboxylic carbon ( $\text{C}=\text{O}$ ) in the downfield region, typically around 170-180 ppm. The quaternary carbon bearing the two fluorine atoms ( $\text{CF}_2$ ) would be split into a triplet by the two fluorine atoms. The carbons of the vinyl group ( $\text{CH}=\text{CH}_2$ ) would appear in the alkene region (115-140 ppm). The allylic carbon ( $-\text{CH}_2-$ ) would be found further upfield.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent methylene protons. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.

## Experimental Protocol: Iodolactonization of 2,2-difluoropent-4-enoic acid

A key application of **2,2-difluoropent-4-enoic acid** is its use in the synthesis of heterocyclic compounds. One such reaction is its iodolactonization to form 3,3-difluoro-5-(iodomethyl)dihydrofuran-2(3H)-one, a precursor to valuable building blocks like 5-hydroxy-3,3-difluoropiperidine.

## Reaction Scheme

Caption: Iodolactonization of **2,2-difluoropent-4-enoic acid**.

## Materials and Methods

Materials:

- **2,2-Difluoropent-4-enoic acid**
- Iodine (I<sub>2</sub>)
- Acetonitrile (CH<sub>3</sub>CN), anhydrous
- Nitrogen gas (N<sub>2</sub>)
- Round-bottom flask, darkened or wrapped in foil
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- To a darkened round-bottom flask under a nitrogen atmosphere, a solution of 2,2-difluoro-4-pentenoic acid (1.0 equivalent) in anhydrous acetonitrile is prepared.
- The flask is cooled to 0 °C using an ice bath.
- Iodine (2.6 equivalents) is added to the cooled solution.
- The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature while monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
- Upon completion, the reaction is quenched and worked up to isolate the product, 3,3-difluoro-5-(iodomethyl)dihydrofuran-2(3H)-one.

Note: This protocol is based on the procedure described by Surmont et al. for the synthesis of precursors to 5-substituted-3,3-difluoropiperidines.

## Characterization of the Product

The product, 3,3-difluoro-5-(iodomethyl)dihydrofuran-2(3H)-one, can be characterized by standard analytical techniques. For example, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the product.

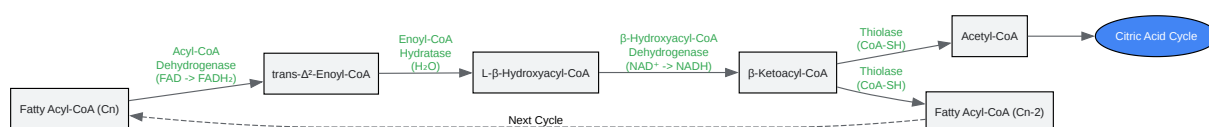
| Analytical Data | Value                     |
|-----------------|---------------------------|
| GC-MS (EI) m/z  | 262/263 (M <sup>+</sup> ) |

## Relevance in Drug Development: Inhibition of Fatty Acid Oxidation

The structural similarity of **2,2-difluoropent-4-enoic acid** to 4-pentenoic acid suggests its potential as an inhibitor of fatty acid  $\beta$ -oxidation. 4-Pentenoic acid is a known hypoglycemic agent that inhibits this metabolic pathway. The  $\beta$ -oxidation spiral is a critical source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

## The Fatty Acid $\beta$ -Oxidation Pathway

Fatty acid  $\beta$ -oxidation is a multi-step process that occurs in the mitochondria, where fatty acyl-CoA is progressively shortened by two carbons per cycle to produce acetyl-CoA, FADH<sub>2</sub>, and NADH. These products then enter the citric acid cycle and the electron transport chain to generate ATP.



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Caption: The mitochondrial fatty acid  $\beta$ -oxidation spiral.

## Proposed Mechanism of Inhibition

Unsaturated fatty acids like 4-pentenoic acid are known to inhibit  $\beta$ -oxidation. It is proposed that **2,2-difluoropent-4-enoic acid**, upon conversion to its CoA ester, could act as an inhibitor of one or more enzymes in the  $\beta$ -oxidation pathway. The presence of the difluoro group may enhance its inhibitory activity or alter its metabolic fate compared to its non-fluorinated analog. The inhibition of this pathway can shift cellular metabolism towards glucose utilization, a strategy being explored for the treatment of conditions such as angina and heart failure.



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Caption: Proposed inhibitory action on  $\beta$ -oxidation.

## Conclusion

**2,2-Difluoropent-4-enoic acid** is a versatile fluorinated building block with demonstrated utility in the synthesis of complex heterocyclic molecules. Its structural analogy to known inhibitors of fatty acid metabolism suggests its potential for the development of new therapeutics targeting metabolic pathways. Further research into its biological activity and detailed spectroscopic characterization will undoubtedly expand its applications in medicinal chemistry and drug discovery.

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## References

- 1. 2,2-Difluoro-4-pentenoic acid | C<sub>5</sub>H<sub>6</sub>F<sub>2</sub>O<sub>2</sub> | CID 11954656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]

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